molecular formula C10H14BrClN2 B1527196 3-Bromo-2-piperidinopyridine, HCl CAS No. 1352318-07-0

3-Bromo-2-piperidinopyridine, HCl

Cat. No.: B1527196
CAS No.: 1352318-07-0
M. Wt: 277.59 g/mol
InChI Key: PFBKQTKAJDILMJ-UHFFFAOYSA-N
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Description

3-Bromo-2-piperidinopyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2. It is a brominated derivative of piperidinopyridine and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-piperidinopyridine, HCl typically involves the bromination of 2-piperidinopyridine. The reaction is carried out under controlled conditions, often using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM). The reaction mixture is then subjected to purification processes to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. The compound is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-piperidinopyridine, HCl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions varying based on the specific nucleophile used.

Major Products Formed:

  • Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted piperidinopyridines, depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-piperidinopyridine, HCl is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic compounds.

Mechanism of Action

The mechanism by which 3-Bromo-2-piperidinopyridine, HCl exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through various pathways, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • 3-Bromo-2-methylpyridine

  • 5-Bromo-2-piperidinopyridine

This comprehensive overview provides a detailed understanding of 3-Bromo-2-piperidinopyridine, HCl, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-2-piperidin-1-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;/h4-6H,1-3,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBKQTKAJDILMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-07-0
Record name Pyridine, 3-bromo-2-(1-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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